molecular formula C25H31N3O2 B1235249 Celacinnine CAS No. 53938-05-9

Celacinnine

Cat. No.: B1235249
CAS No.: 53938-05-9
M. Wt: 405.5 g/mol
InChI Key: OROFOUPCOTVAJQ-NSFRLNINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celacinnine is an organic compound belonging to the class of macrolactams and is classified as an ornithine-derived polyamine alkaloid . The compound has been isolated from the species Pleurostylia opposita . With a molecular formula of C25H31N3O2 and an average molecular weight of 405.542 g/mol, this compound is characterized as a very strong basic compound . Its structure features a macrocyclic ring system, and it is part of the broader class of cinnamic acids and derivatives . The specific biological activity, detailed mechanism of action, and comprehensive research applications of this compound are areas awaiting further scientific investigation. Its structural profile suggests it is a molecule of interest for natural product chemistry and phytochemical research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53938-05-9

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-2-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridecan-4-one

InChI

InChI=1S/C25H31N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-16-7-8-18-28(19-9-17-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-6,10-15,23,26H,7-9,16-20H2,(H,27,29)/b15-14+/t23-/m0/s1

InChI Key

OROFOUPCOTVAJQ-NSFRLNINSA-N

SMILES

C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1CCN(CCCNC(=O)C[C@H](NC1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Synonyms

celacinnine

Origin of Product

United States

Academic Context and Research Significance of Celacinnine

Historical Perspectives on Celacinnine Discovery and Research Evolution

This compound belongs to the class of macrocyclic polyamine alkaloids, characterized by a large ring structure containing multiple nitrogen atoms. nih.govacs.org It was first isolated from plants belonging to the Celastraceae family, notably Maytenus arbutifolia and later from Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine. city.ac.uknih.govfrontiersin.org These initial discoveries in the latter half of the 20th century marked the entry of this compound and its related compounds into the field of natural product chemistry.

Early research focused on the isolation and structural elucidation of this novel 13-membered spermidine (B129725) alkaloid. city.ac.uk The total synthesis of this compound was a significant milestone, first reported in 1980, which confirmed its structure and enabled further chemical and biological studies. nuph.edu.uaplu.mxacs.orgnasonline.org Subsequent synthetic efforts, including boron-templated macrolactamisation, have refined the process, allowing for the efficient production of this compound and its analogs. researchgate.netrsc.org

A pivotal development in the understanding of this compound came from chiroptical studies in the 1990s. This research established that naturally occurring this compound possesses the (S)-configuration, a key stereochemical detail. researchgate.net These studies also clarified its relationship with other similar alkaloids, identifying this compound as the trans-isomer of celallocinnine, which has a cis-configuration at the cinnamoyl double bond. pulsus.comchemistry-chemists.com This distinction is crucial as the geometric isomerism can significantly impact biological activity.

Contemporary Research Landscape for this compound

Modern research continues to uncover the therapeutic potential of this compound, largely driven by advances in analytical and computational techniques. A significant area of interest is its anti-inflammatory properties. researchgate.netakjournals.com Studies have indicated that this compound, along with its isomer celallocinnine, interacts with matrix metalloproteinase-9 (MMP-9). nih.govfrontiersin.org MMP-9 is a zinc-dependent enzyme involved in the degradation of the extracellular matrix and is overexpressed in various inflammatory conditions and other disorders. genominfo.orggsconlinepress.comsaspublishers.com In silico docking and molecular dynamics simulations have suggested that this compound can bind to the catalytic zinc-binding site of MMP-9, potentially inhibiting its activity and thereby alleviating inflammation. nih.govhpcr.jp

More recently, computational drug discovery methods have identified this compound as a potential inhibitor of another enzyme, prolyl oligopeptidase (POP). nih.gov POP is a serine protease implicated in neurodegenerative disorders like Parkinson's disease. nih.govmontana.edu In a 2021 study, this compound was among a group of alkaloids identified as promising lead compounds against POP, showing favorable docking scores compared to inhibitors that had reached clinical trials. nih.govresearchgate.netresearchgate.net

The advancement of analytical methods, such as the development of a sensitive High-Performance Liquid Chromatography (HPLC) technique, has been crucial for the contemporary study of this compound. akjournals.com This method allows for the simultaneous quantification of this compound and related alkaloids like celafurine and celabenzine (B1197978) in different parts of the Tripterygium wilfordii plant, such as the root, stem, and leaf. akjournals.comicm.edu.pl Such analytical tools are vital for quality control and for understanding the distribution of these bioactive compounds within the plant, which is essential for both research and potential therapeutic applications. researchgate.netakjournals.com

PropertyData
Chemical Formula C25H31N3O2
Molecular Weight 405.50 g/mol
CAS Number 53938-05-9
Classification Spermidine Alkaloid
Isomerism trans-isomer of Celallocinnine
Research AreaKey FindingsAssociated TargetPotential Implication
Anti-Inflammation Interacts with the catalytic site of MMP-9. nih.govfrontiersin.orgnih.govMatrix Metalloproteinase-9 (MMP-9)Treatment of acute skin inflammation and other inflammatory disorders. frontiersin.orgnih.gov
Neurodegeneration Identified as a putative inhibitor through computational screening. nih.govProlyl Oligopeptidase (POP)Lead compound for therapies targeting Parkinson's disease and other neurological conditions. nih.govresearchgate.net

Positioning of this compound within Natural Product Chemical Biology

This compound is classified as a plant secondary metabolite, a diverse group of organic compounds that are not directly involved in the normal growth and development of a plant but are crucial for its interaction with the environment. nih.govwikipedia.orgresearchgate.net These compounds, including alkaloids, often serve as defense mechanisms or signaling molecules. nih.govmdpi.com this compound, as a spermidine alkaloid, is biosynthesized from polyamines, which are fundamental molecules in cellular processes. akjournals.commdpi.com

Within the field of chemical biology, natural products like this compound are invaluable tools. Their inherent structural complexity and biological activity, refined through evolution, make them potent and specific modulators of protein function. The study of this compound's interaction with specific enzymes like MMP-9 and POP exemplifies the use of a natural product as a chemical probe to investigate complex biological pathways, such as inflammation and neurodegeneration. nih.govnih.govinteresjournals.org

The synthesis of this compound and its derivatives is a core activity in chemical biology, enabling the creation of molecular probes to study structure-activity relationships. rsc.org By modifying the this compound scaffold, researchers can investigate which parts of the molecule are essential for binding to its biological targets, leading to the design of more potent and selective inhibitors. The journey from isolating this compound from a plant, to elucidating its structure, achieving its total synthesis, and investigating its molecular targets, showcases the synergistic relationship between natural product chemistry, synthetic chemistry, and biology that defines modern chemical biology.

Methodological Approaches to Celacinnine Isolation and Derivation

Strategies for Celacinnine Isolation from Biological Sources

This compound is a naturally occurring spermidine (B129725) alkaloid found in specific plant species. The primary sources for its isolation are plants from the Celastraceae family. Notably, it has been isolated from Tripterygium wilfordii Hook F (TwHF), a plant used in traditional Chinese medicine. researchgate.netakjournals.com In T. wilfordii, this compound is found alongside other related alkaloids such as celabazine, celafurine, and celallocinnine. researchgate.net Another documented source is the leaves of Pleurostylia opposita, a New Caledonian plant, which also contains this compound and its hydroxylated analogues. researchgate.net The isolation process from these biological matrices involves a combination of targeted extraction and multi-step purification techniques designed to separate it from a complex mixture of other secondary metabolites.

Chromatographic Techniques for this compound Purification

Chromatography is an indispensable tool for the purification of this compound from crude plant extracts. rotachrom.comslideshare.net The choice of chromatographic method depends on the scale of purification and the desired purity of the final product.

Column Chromatography: Traditional column chromatography over a solid stationary phase is a fundamental step in the purification process. Silica (B1680970) gel is a commonly used adsorbent for the separation of this compound. clockss.org Researchers have reported the use of solvent systems such as a chloroform/methanol gradient to elute the compound from the silica gel column. clockss.org

High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, HPLC is the method of choice due to its high resolution and efficiency. rotachrom.comamericanpeptidesociety.org Reverse-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is particularly effective. americanpeptidesociety.org This technique is essential for obtaining high-purity this compound, free from closely related structural analogues, and has been successfully applied to the simultaneous quantification of macrocyclic spermidine alkaloids in the root, stem, and leaf of T. wilfordii. akjournals.comcity.ac.uk

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of thin-layer chromatography that offers better resolution and sensitivity. slideshare.net It serves as a rapid and efficient method for the quantitative analysis of this compound in various extracts and for monitoring the progress of purification. akjournals.com

The table below summarizes the chromatographic techniques employed in the purification of this compound.

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePurpose
Column Chromatography Silica GelChloroform/MethanolInitial purification and fractionation of crude extract. clockss.org
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-Phase)Acetonitrile (B52724)/Water or BufferFinal purification, quantitative analysis. akjournals.comamericanpeptidesociety.org
High-Performance Thin-Layer Chromatography (HPTLC) Silica GelAcetone/Sodium Acetate/Acetic Acid/ButanolQuantitative determination, purity assessment. akjournals.com

Extraction Protocols for this compound Enrichment

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material. The goal is to selectively extract the alkaloids while minimizing the co-extraction of other classes of compounds.

A notable method for enriching alkaloids, including this compound, from T. wilfordii involves a sodium carbonate extraction. researchgate.net This process adjusts the pH of the extraction medium, which helps in partitioning the basic alkaloids into the solvent phase while leaving acidic compounds behind. This method has been shown to effectively enrich the desired alkaloids from the plant matrix. researchgate.net Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to further concentrate the alkaloid fraction before proceeding to chromatographic purification. city.ac.uk This bioassay-directed fractionation approach ensures that the fractions with the desired biological activity are carried forward for detailed chemical investigation. city.ac.uk

Semi-synthetic Derivation of this compound Analogs

The synthesis of this compound and its analogs is a significant area of research, driven by the need to confirm its structure, determine its absolute configuration, and create novel derivatives for pharmacological testing. Various synthetic strategies have been developed, often centered on the challenging construction of the 13-membered macrocyclic lactam core.

Ring-Expansion Strategies: A prominent approach to constructing the this compound skeleton involves the sequential ring expansion of smaller, more readily accessible lactam rings. researchgate.net Syntheses have been accomplished starting from β-lactam (azetidin-2-one) intermediates. researchgate.netclockss.org These four-membered rings can be N-alkylated with a suitable aminoalkyl chain, followed by an intramolecular transamidation or other ring-opening and closing cascade reactions to generate the larger macrocycle. researchgate.netclockss.org For instance, the synthesis of the this compound skeleton has been successfully carried out through sequential ring expansions commencing with a β-lactam. researchgate.net

Asymmetric Synthesis: The first asymmetric synthesis of this compound was achieved starting from a nine-membered azalactam. clockss.org This route established the absolute configuration of the natural product as (S). The synthesis utilized an optically active vinyl sulfoxide (B87167) to induce chirality, followed by a ring-expansion procedure to yield the final chiral this compound. clockss.org

Template-Assisted Macrolactamisation: The formation of large rings like the one in this compound is often hampered by competing intermolecular polymerization reactions. To overcome this, a template-assisted approach has been explored. One such method uses a boranetriamine (B14717439) template to bring the reactive ends of a linear precursor into proximity, facilitating the desired intramolecular cyclization to form the lactam. rsc.org

Synthesis of Hydroxylated and Acylated Analogs: Semi-synthesis has also been used to create specific analogs of this compound.

3-Hydroxythis compound: The two epimers of 3-hydroxythis compound, with (2R,3R) and (2R,3S) configurations, have been synthesized. researchgate.net A key step in this synthesis is the macrocyclization achieved through the regio- and stereoselective opening of a chiral oxirane (epoxide) ring by a terminal amino group. researchgate.net This strategy allows for precise control over the stereochemistry of the resulting hydroxylated analog.

(2S)-Viburnine: A straightforward derivatization involves the acetylation of naturally sourced (2S)-celacinnine to produce its N-acetyl derivative, known as (2S)-viburnine.

The table below details various semi-synthetic strategies for this compound and its analogs.

Synthetic StrategyKey Intermediate/ReactionTarget Compound(s)Reference
Asymmetric Synthesis Optically active nine-membered azalactam, ring expansion(R)-(+)-Celacinnine clockss.org
Ring-Expansion Synthesis β-Lactam (azetidin-2-one) intermediate, transamidation(±)-Celacinnine, (±)-Dihydroperiphylline researchgate.netclockss.org
Template-Assisted Synthesis Boranetriamine template, macrolactamisation(±)-Celacinnine rsc.org
Stereoselective Synthesis Chiral oxirane precursor, oxirane-ring opening(-)-(2R,3R)-3-Hydroxythis compound, (-)-(2R,3S)-3-Hydroxythis compound researchgate.net
Acylation Acetylation of natural this compound(2S)-Viburnine

Elucidation Methodologies for Celacinnine Structural Characterization

Spectroscopic Methodologies in Celacinnine Structure Determination

Spectroscopic techniques form the cornerstone of the structural elucidation of this compound. capes.gov.br Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been extensively used to determine the structure of this compound. capes.gov.brresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, have been instrumental in establishing the connectivity of protons and carbons within the macrocyclic ring and its substituents. hyphadiscovery.comnih.gov These analyses have confirmed the presence of a 13-membered macrolactam ring containing a spermidine (B129725) unit N-linked to a benzoyl group. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide precise information about the local chemical environment of each atom, allowing for the comprehensive assembly of the molecular structure. nih.govplos.org

Infrared (IR) Spectroscopy: IR spectroscopy has been vital in identifying the key functional groups present in the this compound molecule. Characteristic absorption bands in the IR spectrum confirm the presence of amide bonds and secondary amines, which are integral to its macrocyclic spermidine alkaloid structure. akjournals.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound shows maximum absorptions at 210 nm and 280 nm. akjournals.comakjournals.com This information is useful for detection purposes, particularly in chromatographic methods. akjournals.com

Table 1: Key Spectroscopic Data for this compound

Spectroscopic Technique Observed Features Interpretation
¹H NMR Complex multiplet patterns Indicates the presence of a complex aliphatic and aromatic proton network.
¹³C NMR Resonances corresponding to carbonyl, aromatic, and aliphatic carbons Confirms the carbon skeleton of the macrocyclic alkaloid structure.
2D NMR (COSY, HSQC, HMBC) Correlation peaks between protons and carbons Establishes the connectivity and framework of the molecule. hyphadiscovery.com
IR Spectroscopy Characteristic absorption bands Presence of amide (C=O) and amine (N-H) functional groups. akjournals.com
UV-Vis Spectroscopy Maximum absorption at 210 nm and 280 nm Useful for detection and quantification. akjournals.comakjournals.com

Crystallographic Approaches for this compound Structural Confirmation

While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the most definitive confirmation of the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For complex molecules like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, when successful, this technique provides unambiguous proof of the proposed structure, including the absolute stereochemistry. researchgate.net

The structure and stereochemistry of a related novel macrocyclic spermidine alkaloid, caesalpinine A, were determined by single-crystal X-ray analysis, which then allowed for the satisfactory interpretation of its high-resolution mass and NMR spectra. researchgate.net This highlights the power of X-ray crystallography in validating structures proposed by other methods. For many spermidine alkaloids, X-ray diffraction has been a key method for elucidating their structures. researchgate.netresearchgate.net

Advanced Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) plays a crucial role in the analysis of this compound, providing information on its molecular weight and fragmentation patterns, which further aids in structural elucidation. criver.comslideshare.net

High-Resolution Mass Spectrometry (HRMS): HRMS has been used to determine the precise molecular formula of this compound. researchgate.netnih.govplos.org This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition.

Tandem Mass Spectrometry (MS/MS): UPLC-Q-TOF-MS/MS is a powerful technique that has been used to identify this compound and to study its fragmentation patterns. akjournals.combvsalud.org In these experiments, the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structure of unknown related alkaloids. plos.org Studies have identified characteristic cleavage fragments for macrocyclic polyamine alkaloids, which serve as a basis for the rapid identification of these compounds in complex mixtures. bvsalud.org

Table 2: Mass Spectrometry Data for this compound

Mass Spectrometry Technique Application Key Findings
High-Resolution Mass Spectrometry (HRMS) Determination of molecular formula Provides the exact elemental composition of this compound. researchgate.netnih.gov
UPLC-Q-TOF-MS/MS Identification and fragmentation analysis Confirms the identity of this compound and helps in the structural elucidation of related compounds. akjournals.combvsalud.org

Chemical Synthesis Strategies for Celacinnine and Its Derivatives

Total Synthesis Pathways of Celacinnine

The total synthesis of this compound has been accomplished through several distinct routes, often involving ring-expansion methodologies or macrocyclization as the key step. Early syntheses focused on producing the racemic mixture, while later efforts were directed towards achieving stereocontrol.

One prominent strategy involves the sequential ring expansion of smaller lactam rings. For instance, syntheses have been initiated from 4-phenyl-2-azetidinone, a four-membered β-lactam, which undergoes successive ring expansions to ultimately form the 13-membered macrocycle of this compound. pnas.orgclockss.org Another approach begins with piperidazine, a six-membered ring, which is also elaborated into the target structure through ring expansion. pnas.org

Alternative pathways focus on the direct macrocyclization of a linear polyamine precursor. One such method employs a boron-templated cyclization, where the combination of a triamino ester with tris(dimethylamino)borane (B1346698) proves highly efficient in forming the macrolactam. Current time information in Bangalore, IN. This approach has been utilized in a five-step sequence to produce (±)-celacinnine and related alkaloids. researchgate.net Other total syntheses have also been reported, contributing to the diverse methodologies available for this class of compounds. ioch.org.uanuph.edu.ua

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, provides a logical framework for planning a synthesis. mdpi.com For this compound, a primary disconnection is made at the amide bond within the macrocycle, revealing a linear amino acid precursor.

A key retrosynthetic strategy for (S)-Celacinnine (1) is outlined in several studies. mdpi.comugr.es The target molecule is traced back to the nine-membered azalactam, (S)-4-phenyl-1,5-diazacyclononan-2-one (7), a crucial intermediate. This azalactam (7) is obtained via the reductive cleavage of the N-N bond in the bicyclic lactam (S)-9-phenyl-1,6-diazabicyclo[4.3.0]nonan-7-one (6). The synthesis of this bicyclic intermediate (6), in turn, is envisioned through a conjugate addition-cyclization reaction between piperidazine (4) and a chiral vinyl sulfoxide (B87167), such as tert-butyl (E)-2-[(S)-p-tolylsulfinyl]cinnamate. mdpi.comugr.es This approach highlights the strategic use of ring systems and chiral auxiliaries to control the stereochemistry of the final product.

The successful synthesis of this compound relies on the efficient preparation of several key intermediates. These molecules serve as critical building blocks that are elaborated into the final macrocyclic structure.

Nine-Membered Azalactams : The nine-membered azalactam, specifically 4-phenyl-1,5-diazacyclononan-2-one (also named 3-phenyl-4-azaoctanelactam in some literature), is arguably the most critical intermediate in several this compound syntheses. mdpi.comugr.es It represents the core structure that undergoes a final ring expansion via intramolecular transamidation to yield the 13-membered this compound ring. ugr.es

Bicyclic Lactams : Intermediates like 9-phenyl-1,6-diazabicyclo[4.3.0]nonan-7-one serve as direct precursors to the nine-membered azalactams. These bicyclic systems are formed through stereoselective conjugate addition-cyclization reactions and their N-N bond is subsequently cleaved to open up into the larger ring. ugr.es

β-Lactams (Azetidinones) : 4-Aryl-substituted β-lactams, such as 4-phenyl-2-azetidinone, are valuable starting points for syntheses involving sequential ring expansions. pnas.orgclockss.org

Chiral Vinyl Sulfoxides : In asymmetric syntheses, optically active vinyl sulfoxides are employed as powerful chiral auxiliaries. Compounds like tert-butyl (E)-2-[(S)-p-tolylsulfinyl]cinnamate react with nucleophiles like piperidazine to induce chirality, leading to enantiomerically enriched bicyclic intermediates. mdpi.comugr.es

Achieving the correct absolute stereochemistry of natural (-)-(S)-Celacinnine is a primary goal of modern synthetic efforts. Various stereoselective strategies have been developed to control the chiral center at the C2 position.

A highly successful method involves the use of optically active vinyl sulfoxides as chiral auxiliaries. mdpi.com The conjugate addition of piperidazine to a chiral vinyl sulfoxide, like tert-butyl (E)-2-[(R)- or (S)-p-tolylsulfinyl]cinnamate, proceeds with high diastereoselectivity. ugr.es Subsequent removal of the sulfinyl group and further transformations yield enantiomerically pure this compound. ugr.es For example, the reaction of piperidazine with the (S)-sulfoxide followed by reduction with SmI₂ gives the bicyclic lactam with 95% enantiomeric excess (ee), which is then converted to (S)-Celacinnine with 99% ee. ugr.es The reaction conditions for this key step are summarized in the table below.

Table 1: Stereoselective Synthesis of Bicyclic Lactam Intermediate (6)
EntryChiral AuxiliaryReagentSolventProduct ConfigurationYieldEnantiomeric Excess (ee)Reference
1(S)-Vinyl Sulfoxide (3)Piperidazine (4), K-t-BuO⁻ (cat.), SmI₂THF(R)-(+)-575%95% mdpi.com
2(R)-Vinyl Sulfoxide (3)Piperidazine (4), K-t-BuO⁻ (cat.), SmI₂THF(S)-(-)-573%95% mdpi.com

Note: Structures referenced by number are from the cited literature. This table illustrates the high degree of stereocontrol achievable.

Another stereoselective approach involves the macrocyclization of a precursor containing a chiral epoxide. Current time information in Bangalore, IN. The regio- and stereoselective opening of a chiral trans-oxirane by a terminal amino group can establish the required stereochemistry in the macrocycle. This method was successfully applied to the synthesis of the two epimers of 3-hydroxythis compound, with the (2R,3R)-macrocycle being formed in high yields (65-85%). Current time information in Bangalore, IN.mdpi.com

Key Synthetic Intermediates in this compound Production

Divergent Synthesis of this compound Analogs

Divergent synthesis is a powerful strategy where a common intermediate is elaborated into multiple, structurally related target molecules. ugr.esfrontiersin.org This approach is efficient for creating libraries of natural products and their analogs for further study. While few studies have explicitly been framed as a "divergent synthesis" of a wide array of this compound analogs, the concurrent synthesis of several related spermidine (B129725) alkaloids from common building blocks illustrates the core principles of this strategy.

For example, the total synthesis of (±)-celacinnine, (±)-celallocinnine, (±)-celafurine, and (±)-celabenzine has been reported starting from shared precursors. researchgate.net These alkaloids share the same spermidine-based macrocyclic core but differ in the nature of the aromatic group or saturation level. A synthetic pathway that can access a common intermediate, such as a protected triamino ester, allows for the introduction of this diversity in the final steps, embodying a divergent approach. researchgate.net The synthesis of (S)-Celacinnine, (-)-(S)-Celabenzine, and (-)-(S)-Celafurine from a common chiral precursor, (-)-(2S)-2-phenyl-1,5,9-triazacyclotridecan-4-one, further demonstrates how a single, advanced intermediate can be a branch point for producing multiple natural products.

Chemoenzymatic Approaches in this compound Synthesis Research

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to create efficient and environmentally benign synthetic routes. nih.gov While a complete chemoenzymatic total synthesis of this compound has not been reported, enzymatic methods have been explored for key steps, particularly for the preparation of chiral building blocks.

The biosynthesis of spermidine alkaloids is believed to involve an enzyme-catalyzed Michael addition, which suggests that mimicking this step in the lab could be a viable strategy. researchgate.netmdpi.com Enzymes from related alkaloid pathways, such as spermidine synthase (SPDS) or homospermidine synthase (HSS), represent potential tools for constructing the polyamine backbone of this compound. pnas.orgresearchgate.net Research has shown that these enzymes can be engineered; for instance, a spermidine synthase was mutated to exhibit putrescine N-methyltransferase activity, highlighting the potential for creating custom biocatalysts. nih.gov

A more direct application of chemoenzymatic methods in this compound-related synthesis is the use of lipases for kinetic resolution. The enantioselective, lipase-catalyzed ring cleavage of racemic β-lactams has been used to produce enantiopure 4-aryl-substituted β-lactams. Since 4-phenyl-2-azetidinone is a known precursor in this compound synthesis, clockss.org this enzymatic resolution provides an effective route to the chiral starting materials required for an asymmetric total synthesis. For example, Burkholderia cepacia lipase (B570770) has been used for the enantioselective acylation of N-hydroxymethylated β-lactams, yielding enantiomers with high optical purity (ee > 99%).

Biosynthetic Pathways and Enzymology of Celacinnine

Identification of Celacinnine Precursors

The structure of this compound clearly indicates its composite origin from two primary building blocks: a polyamine unit and a phenylpropanoid-derived unit. researchgate.net

Spermidine (B129725) : The backbone of the macrocycle is formed by the triamine spermidine. Spermidine is a ubiquitous polyamine in living organisms, playing crucial roles in cell growth and division. acs.org Its own biosynthesis begins with the amino acids L-arginine or L-ornithine. researchgate.net These amino acids are decarboxylated to produce the diamine putrescine. Spermidine is then synthesized through the transfer of an aminopropyl group from S-adenosylmethionine (AdoMet) to putrescine. nih.govoup.com

Cinnamic Acid : The second precursor is cinnamic acid, which acylates the spermidine unit. researchgate.net Cinnamic acid is a core compound of the phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites. It is derived from the amino acid L-phenylalanine.

The formation of this compound is therefore dependent on the integration of the polyamine biosynthetic pathway and the phenylpropanoid pathway.

Proposed Biosynthetic Cascade for this compound Formation

While the exact sequence of events has not been fully elucidated in vivo, a plausible biosynthetic cascade for this compound and related spermidine alkaloids has been proposed based on their chemical structures and biomimetic synthesis studies. researchgate.netmdpi.com

The proposed pathway likely initiates with the activation of cinnamic acid, followed by its coupling to spermidine and subsequent intramolecular cyclization.

Activation of Cinnamic Acid : Cinnamic acid is activated by conversion to a thioester, typically Cinnamoyl-CoA. This reaction is catalyzed by a CoA ligase and requires ATP, rendering the carboxyl group highly reactive for subsequent acylation reactions.

Acylation of Spermidine : The activated cinnamoyl-CoA is then transferred to one of the primary amino groups of spermidine. This reaction forms an N-cinnamoyl-spermidine intermediate.

Intramolecular Cyclization : The formation of the 13-membered macrocycle is the key step. It is hypothesized to occur via an enzyme-catalyzed intramolecular Michael (or 1,4-conjugate) addition. mdpi.com In this proposed step, a terminal primary amino group of the N-cinnamoyl-spermidine intermediate attacks the β-carbon of the α,β-unsaturated carbonyl system of the cinnamoyl moiety.

Lactam Formation : The cascade concludes with an intramolecular amidation reaction, where the secondary amine within the newly formed ring attacks the activated carboxyl group (or a related intermediate), releasing the CoA and forming the stable lactam bond that characterizes the this compound macrocycle.

Furthermore, alternative or subsequent pathways, such as the oxidation of the this compound scaffold by mono-oxygenase enzymes, have been suggested to explain the formation of closely related hydroxylated spermidine alkaloids. mdpi.org

Enzymatic Systems Involved in this compound Biosynthesis

The synthesis of this compound requires a suite of specific enzymes, many of which are inferred from well-characterized pathways that produce its precursors and analogous compounds in other plants.

Enzymes for Spermidine Synthesis : The formation of the spermidine precursor is well-understood. It involves two key enzymes:

S-adenosylmethionine decarboxylase (SAMDC, EC 4.1.1.50) : Catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dSAM), the donor of the aminopropyl group. nih.gov

Spermidine synthase (SPDS, EC 2.5.1.16) : Transfers the aminopropyl group from dSAM to putrescine to yield spermidine. nih.govfrontiersin.org

Enzymes for Acylation and Cyclization : The specific enzymes that catalyze the core steps of this compound formation have not yet been isolated and characterized. However, they are proposed to belong to known enzyme families:

Acyl-CoA Synthetase : An enzyme, likely a 4-coumarate:CoA ligase (4CL) or a related enzyme, is responsible for activating cinnamic acid to Cinnamoyl-CoA.

Spermidine Acyltransferase : The transfer of the cinnamoyl group to spermidine is a critical step. This reaction is likely catalyzed by a spermidine cinnamoyltransferase . This enzyme would belong to the large and versatile BAHD acyltransferase superfamily, which is known for catalyzing the acylation of various plant metabolites. oup.comoup.com For instance, spermidine hydroxycinnamoyltransferases (SHTs) that catalyze the formation of trihydroxycinnamoyl spermidine conjugates have been identified in plants like Arabidopsis thaliana and Malus domestica. oup.comoup.com

Cyclase/Synthase : The intramolecular Michael addition and subsequent lactamization to form the macrocycle are complex reactions likely guided by one or more specific enzymes, which could be termed a "this compound synthase" or cyclase. The existence of a specific enzyme is supported by the stereochemistry observed in the final natural product. mdpi.com

Genetic Basis of this compound Biosynthetic Clusters

The biosynthetic genes required to produce a specialized plant metabolite are often physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). plos.org This arrangement facilitates the coordinated regulation and inheritance of the entire pathway.

To date, the specific biosynthetic gene cluster responsible for this compound production has not been identified in Tripterygium wilfordii, Maytenus species, or any other plant. nih.gov However, based on the general principles of BGCs, a putative this compound cluster would be expected to contain the genes encoding: plos.org

Core Biosynthetic Enzymes : The key enzymes of the pathway, such as the proposed spermidine cinnamoyltransferase and the cyclase responsible for macrocycle formation.

Tailoring Enzymes : Enzymes that may modify the macrocyclic scaffold after its formation, for example, hydroxylases (such as cytochrome P450 monooxygenases) or other modifying enzymes that produce related alkaloids.

Transporters : Proteins responsible for sequestering the final product in the vacuole or transporting it to other tissues, protecting the cell from potential toxicity.

Regulatory Factors : Transcription factors that control the expression of all the other genes in the cluster in a coordinated manner, responding to developmental or environmental cues.

The identification and characterization of the this compound BGC through genome mining of producing species and comparative transcriptomics is a critical area for future research. Uncovering this cluster would provide the definitive blueprint for this compound biosynthesis and open avenues for its biotechnological production.

Preclinical Investigations of Celacinnine S Pharmacological Activities

In Vitro Cellular Activity Studies of Celacinnine

In vitro studies provide a foundational understanding of a compound's biological effects in a controlled cellular environment. For this compound, these investigations have begun to uncover its interactions with cellular components and pathways, particularly in the context of inflammation. While research on this compound is still emerging compared to other compounds from Tripterygium wilfordii like triptolide (B1683669) and celastrol (B190767), initial findings point toward specific areas of activity. nih.govnih.gov

Currently, there is limited specific data from preclinical investigations focusing solely on the effects of this compound on cell proliferation and viability.

In contrast, other bioactive compounds isolated from Tripterygium wilfordii, the same plant from which this compound can be derived, have been studied more extensively for their antiproliferative effects. For instance, triptolide has been shown to inhibit the proliferation and viability of various cell types, including inner ear stem cells and colon cancer cells. nih.govresearchgate.net Similarly, celastrol has been demonstrated to inhibit cell viability and migration in human biliary epithelial cells. nih.gov Studies on Tripterygium glycoside (TG), a mixture containing various compounds, also show inhibition of cell proliferation in cholangiocytes. nih.gov These findings highlight a general property of Tripterygium wilfordii extracts, though the specific contribution of this compound to these effects remains to be determined.

Direct evidence detailing the specific role of this compound in the modulation of cellular apoptosis pathways is not extensively available in current research literature. Apoptosis, or programmed cell death, is a critical process that can be targeted by therapeutic agents to eliminate harmful cells. nih.govijbcp.com

Studies on other constituents of Tripterygium wilfordii have established their pro-apoptotic capabilities. Triptolide, for example, induces apoptosis in prostate cancer cells through the activation of caspases and poly-ADP-ribose polymerase (PARP) cleavage. nih.gov Celastrol also promotes apoptosis in human biliary epithelial cells by increasing the expression of caspase-3 and Bax while reducing Bcl-2 levels. nih.gov Furthermore, Tripterygium glycoside (TG) and triptolide have been shown to promote caspase-dependent apoptosis in cholangiocytes. nih.gov While these related compounds are potent apoptosis inducers, further investigation is required to understand if this compound possesses similar activities.

The influence of pure this compound on cell cycle progression has not been a primary focus of published in vitro studies. The cell cycle is a series of events that leads to cell division and replication, and its regulation is a key target in cancer therapy. ucl.ac.ukwikipedia.org

In comparison, other compounds from Tripterygium wilfordii have demonstrated clear effects on the cell cycle. Celastrol has been found to block the cell cycle at the G0/G1 phase in human biliary epithelial cells. nih.gov Both Tripterygium glycoside (TG) and triptolide were observed to arrest the cell cycle, significantly increasing the cell population in the G0/G1 and S phases in human intrahepatic biliary epithelial cells (HIBECs). nih.gov The absence of specific data on this compound's effects in this area represents a gap in the understanding of its full pharmacological profile.

Research indicates that this compound and the related alkaloid Celallocinnine interact with matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their activity is crucial in processes like tissue remodeling, cell migration, and inflammation. The interaction with MMP-9 suggests a potential mechanism for this compound's observed anti-inflammatory effects. nih.govresearchgate.net

Other compounds from Tripterygium wilfordii are known to modulate multiple signaling pathways. Triptolide inhibits the activation of nuclear factor kappa-B (NF-κB), a key regulator of the inflammatory response. nih.gov Celastrol has been shown to target several signaling cascades, including NF-κB and those involving the orphan nuclear receptor NR4A1 (Nur77). nih.gov Furthermore, studies on Tripterygium glycoside (TG) and triptolide have revealed they suppress the phosphorylation of extracellular regulated protein kinases 1/2 (ERK1/2) and protein kinase B (AKT) in cholangiocytes. nih.gov

Table 1: Comparative Impact of this compound and Related Compounds on Cellular Signaling

CompoundTarget / PathwayObserved EffectCell Type/ModelCitation
This compound Matrix Metalloproteinase-9 (MMP-9)Interaction, contributing to alleviation of skin inflammation.Not specified nih.govresearchgate.net
Triptolide NF-κBInhibition of activation.Not specified nih.gov
Triptolide ERK1/2 and AKTSuppression of phosphorylation.Cholangiocytes nih.gov
Celastrol NF-κB, Nur77Targets multiple pathways.Not specified nih.gov

The primary finding regarding this compound's anti-inflammatory activity is its interaction with matrix metalloproteinase-9 (MMP-9), which is linked to the reduction of skin inflammation. nih.govresearchgate.net MMP-9 is a significant inflammatory mediator, and its modulation can impact inflammatory processes. Alkaloids from Tripterygium wilfordii are generally recognized for their anti-inflammatory properties. nih.gov

Other compounds from the same plant have well-documented effects on inflammatory mediators. Glycosides from T. wilfordii inhibit the release of inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α). nih.gov Celastrol can suppress the gene expression of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin (B15479496) E2. db-thueringen.de These findings underscore the anti-inflammatory potential of T. wilfordii constituents, with this compound's activity appearing to be at least partially mediated through its effects on MMP-9.

There is a lack of specific studies evaluating the direct activity of this compound against microbial targets in culture. While spermidine (B129725) alkaloids as a class are known for a wide range of biological activities, the antimicrobial effects of this compound itself are not well-documented. researchgate.net

However, other chemical constituents isolated from Tripterygium wilfordii have shown antimicrobial properties. Sesquiterpenes, another class of compounds found in the plant, have been reported to possess antimicrobial and antiviral activities. nih.gov This suggests that extracts from T. wilfordii may have antimicrobial effects, but the specific contribution of this compound to this activity is currently unknown.

Table 2: Summary of Preclinical In Vitro Findings for this compound

Pharmacological ActivityFinding for this compoundContext from Related Compounds (e.g., Triptolide, Celastrol)Citation
Cell Proliferation/Viability Data not available.Triptolide and Celastrol inhibit cell proliferation and viability in various cell lines. nih.govnih.govresearchgate.net
Apoptosis Modulation Data not available.Triptolide and Celastrol are known to induce apoptosis via caspase-dependent pathways. nih.govnih.gov
Cell Cycle Influence Data not available.Celastrol and Triptolide can induce cell cycle arrest. nih.govnih.gov
Signaling Cascade Impact Interacts with Matrix Metalloproteinase-9 (MMP-9).Triptolide and Celastrol modulate major signaling pathways like NF-κB, ERK, and AKT. nih.govnih.govresearchgate.net
Inflammatory Mediators Implicated in alleviating skin inflammation via MMP-9 interaction.Other compounds from T. wilfordii inhibit various inflammatory cytokines and enzymes (IL-6, TNF-α, COX-2). nih.govresearchgate.netdb-thueringen.de
Antimicrobial Activity Data not available.Other constituents from T. wilfordii, such as sesquiterpenes, exhibit antimicrobial properties. nih.gov

This compound Regulation of Inflammatory Mediators in Cell Culture

In Vivo Efficacy Assessments of this compound in Preclinical Models

Preclinical in vivo studies are crucial for determining the therapeutic potential of a compound in a living organism. While comprehensive data on isolated this compound remains limited, research involving plant extracts containing this alkaloid provides preliminary insights into its efficacy in various animal models. These assessments primarily focus on disease model modulation, physiological responses, and the identification of biomarkers indicative of its activity.

This compound Efficacy in Murine Disease Models

The evaluation of this compound's efficacy has been explored in the context of inflammatory conditions and parasitic diseases, largely through the study of alkaloidal extracts from plants known to contain the compound, such as Maytenus senegalensis and Tripterygium wilfordii.

Research indicates that this compound, along with the related alkaloid Celallocinnine, is implicated in the relief of skin inflammation. nih.govresearchgate.net This effect is attributed to the interaction of these compounds with matrix metalloproteinase-9 (MMP-9), an enzyme involved in the pathology of inflammatory conditions. nih.govresearchgate.netresearchgate.net

Furthermore, studies on alkaloidal fractions from Maytenus senegalensis have demonstrated efficacy in murine models of malaria and inflammation. In a mouse model where malaria was induced by Plasmodium berghei, a crude alkaloid extract demonstrated a significant suppression of parasitemia. fedpolel.edu.ng A separate study using an alkaloid fraction from the same plant also confirmed dose-dependent anti-plasmodial activity. greenresearchng.com It is important to note that these studies used extracts containing a mixture of alkaloids, and therefore the specific contribution of this compound to the observed effects has not been isolated. The same extracts also showed efficacy in models of inflammation, specifically by inhibiting paw edema. fedpolel.edu.nggreenresearchng.com

Substance TestedMurine ModelEfficacy FindingCitation
Alkaloid Fraction of M. senegalensisPlasmodium berghei-induced malaria79.43% suppression of parasitemia greenresearchng.com
Crude Alkaloid Extract of M. senegalensisPlasmodium berghei-induced malaria58.88% suppression of parasitemia fedpolel.edu.ng
Alkaloid Fraction of M. senegalensisCarrageenan-induced paw edema60.76% inhibition of inflammation greenresearchng.com
Crude Alkaloid Extract of M. senegalensisEgg albumin-induced paw edema30% inhibition of paw oedema fedpolel.edu.ng
This compound and CelallocinnineSkin InflammationContributes to alleviation of skin inflammation nih.govresearchgate.net

This compound Modulation of Physiological Responses in Animal Models

The therapeutic effects of this compound-containing extracts are quantified by measuring their ability to modulate specific physiological responses in animal models. These responses serve as indicators of the compound's bioactivity.

In preclinical models of acute inflammation, a key physiological response measured is the inhibition of induced edema. One study utilized an egg albumin-induced paw edema model in rats to assess the anti-inflammatory activity of a crude alkaloid extract from M. senegalensis. fedpolel.edu.ng The extract demonstrated a capacity to reduce the swelling in the paw, a direct physiological measure of its anti-inflammatory effect. fedpolel.edu.ng Another investigation used a carrageenan-induced paw edema model, where an alkaloid fraction from the same plant showed significant inhibition of this inflammatory response. greenresearchng.com

In the context of infectious disease, the primary physiological response modulated by M. senegalensis alkaloidal extracts was the level of parasitemia in mice infected with Plasmodium berghei. fedpolel.edu.nggreenresearchng.com The reduction in the parasitic load in the blood is a direct measure of the substance's anti-plasmodial action. fedpolel.edu.ng The studies documented a dose-dependent reduction in parasitemia, highlighting a clear modulation of the physiological course of the infection in the murine model. greenresearchng.com

Pharmacodynamic Markers of this compound Activity in Preclinical Systems

Pharmacodynamic markers are essential for understanding how a compound affects the body and for confirming its mechanism of action in preclinical systems. For this compound, the most specifically identified pharmacodynamic marker is its interaction with Matrix Metalloproteinase-9 (MMP-9). nih.govresearchgate.netresearchgate.net The inhibition or modulation of MMP-9 is linked to the compound's anti-inflammatory activity, as this enzyme is a key mediator in tissue degradation and inflammatory processes, including skin inflammation. nih.govicmm.ac.cn

In studies involving alkaloidal extracts from Maytenus senegalensis, the pharmacodynamic markers are the measurable outcomes reflecting the biological activity of the extract's constituents. These markers serve as surrogates for the activity of compounds like this compound within the mixture.

Key pharmacodynamic markers from these in vivo studies include:

Reduction in Paw Edema Volume : This is a direct marker of anti-inflammatory activity in rodent models. The decrease in swelling following administration of the extract indicates a positive pharmacodynamic effect on acute inflammation. fedpolel.edu.nggreenresearchng.com

Parasitemia Suppression : In malaria models, the percentage reduction in the number of parasites in the blood serves as a crucial pharmacodynamic marker for anti-plasmodial efficacy. fedpolel.edu.nggreenresearchng.com

Pharmacodynamic MarkerAssociated ActivitySubstance TestedCitation
Interaction with Matrix Metalloproteinase-9 (MMP-9)Anti-inflammatoryThis compound nih.govresearchgate.netresearchgate.net
Inhibition of Paw EdemaAnti-inflammatoryAlkaloid Fraction of M. senegalensis greenresearchng.com
Suppression of ParasitemiaAnti-plasmodialAlkaloid Fraction of M. senegalensis greenresearchng.com

Molecular Mechanisms of Celacinnine Action and Target Identification

Celacinnine Interactions with Protein Targets

This compound, a spermidine (B129725) alkaloid, is understood to exert its effects through direct and indirect interactions with various protein targets. These interactions can lead to the modulation of enzymatic activities and receptor functions, initiating a cascade of cellular events. The primary approaches to identifying these targets have included computational docking studies and in vitro assays.

The identification of direct binding partners is a cornerstone in elucidating a compound's mechanism of action. For this compound, in silico molecular docking studies have been instrumental in predicting its potential binding to specific proteins. These computational methods simulate the interaction between a ligand (this compound) and a protein target, estimating the binding affinity and identifying key interacting residues.

One significant predicted binding partner for this compound is prolyl oligopeptidase (POP), a serine protease implicated in the progression of neurodegenerative diseases like Parkinson's disease. nih.gov Computational models suggest that this compound can fit within the active site of POP. nih.gov

Another protein identified through in silico studies is Matrix Metalloproteinase-9 (MMP-9). This enzyme is involved in the degradation of the extracellular matrix and plays a role in skin inflammation. nih.gov While these computational predictions are a critical first step, they await confirmation through direct binding assays such as surface plasmon resonance or affinity chromatography.

Table 1: Predicted Direct Binding Partners for this compound

Protein TargetMethod of IdentificationPredicted Biological Role
Prolyl Oligopeptidase (POP)In silico molecular dockingNeurodegeneration
Matrix Metalloproteinase-9 (MMP-9)In silico analysisInflammation, Extracellular matrix remodeling

Enzymatic Inhibition or Activation by this compound

Building on the identification of binding partners, research has explored the functional consequences of these interactions, particularly concerning enzymatic activity. numberanalytics.com

Prolyl Oligopeptidase (POP) Inhibition: In silico studies have positioned this compound as a potential inhibitor of prolyl oligopeptidase (POP). nih.gov The research identified this compound as a plausible lead compound against POP, with molecular docking simulations showing it binding effectively to the enzyme's active site. nih.govnih.gov These findings suggest that this compound may interfere with the enzymatic activity of POP, which is known to be involved in the aggregation of alpha-synuclein (B15492655) in Parkinson's disease. nih.gov Further in vitro enzymatic assays are necessary to quantify the inhibitory potency (e.g., IC50 value) and determine the mode of inhibition. nih.gov

Matrix Metalloproteinase-9 (MMP-9) Inhibition: Research has indicated that this compound may interact with MMP-9, contributing to an alleviation of skin inflammation. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. Their inhibition is a therapeutic strategy for various inflammatory conditions. The specific nature of this interaction, whether it is direct inhibition and its kinetics, remains an area for further empirical investigation.

The ability of a compound to modulate receptor activity is a key aspect of its pharmacological profile. Receptors are specialized proteins that receive and transduce signals, and their modulation can have profound physiological effects. Currently, the body of research specifically detailing this compound's direct interaction with and modulation of cellular receptors is limited. While its involvement in broad signaling pathways has been suggested, direct evidence from receptor binding assays or functional studies demonstrating agonistic or antagonistic activity at specific receptors is not yet prominent in the scientific literature. Advancing this area of research will be critical for a more complete understanding of this compound's mechanism of action. mdpi.com

Gene Expression and Proteomic Profiling in Response to this compound

To understand the broader cellular response to this compound, researchers have begun to employ high-throughput techniques like gene expression profiling and proteomics. nanostring.comnih.gov These methods provide a global view of how a cell's genetic and protein landscapes are altered following exposure to a compound. researchgate.net

A proteomics study utilizing tandem mass tag-based analysis investigated the effects of a traditional Chinese medicine preparation containing this compound on testicular tissue. nih.govfrontiersin.org This analysis identified a number of differentially expressed proteins, suggesting that the compound mixture can influence cellular processes. nih.govfrontiersin.org Notably, proteins associated with the peroxisome proliferator-activated receptor (PPAR) signaling pathway were significantly upregulated. nih.gov It is important to note that these changes were observed in response to a mixture of compounds, and therefore cannot be solely attributed to this compound. nih.govfrontiersin.org

Table 2: Selected Differentially Expressed Proteins in Testicular Tissue Treated with a this compound-Containing Preparation

ProteinAbbreviationFold ChangeAssociated Pathway(s)
Acyl-CoA Synthetase Long Chain Family Member 1ACSL1UpregulatedPPAR Signaling Pathway, Fatty Acid Metabolism
Perilipin 1PLIN1UpregulatedPPAR Signaling Pathway, Lipid Storage
Peroxisome proliferator-activated receptor gammaPPARγUpregulatedPPAR Signaling Pathway
DecorinDCNUpregulatedProtein Digestion and Absorption
Collagen Type I Alpha 1 ChainCOL1A1UpregulatedProtein Digestion and Absorption
Collagen Type I Alpha 2 ChainCOL1A2UpregulatedProtein Digestion and Absorption
Collagen Type V Alpha 3 ChainCOL5A3UpregulatedProtein Digestion and Absorption
Collagen Type XII Alpha 1 ChainCOL12A1UpregulatedProtein Digestion and Absorption

Data derived from a study using a multi-compound preparation. nih.gov

Metabolomic Alterations Induced by this compound Exposure

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can provide a functional readout of the physiological state of a cell and how it is altered by a stimulus. To date, specific metabolomic studies focusing exclusively on the effects of this compound exposure have not been extensively reported in the available scientific literature. Such studies would be valuable in identifying the metabolic pathways that are most sensitive to this compound and could reveal novel biomarkers of its activity and effects on cellular biochemistry. researchgate.netuj.ac.za

Elucidation of this compound Signaling Pathways

The biological effects of this compound are ultimately mediated through the modulation of intracellular signaling pathways. These complex networks of proteins and other molecules govern fundamental cellular processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: Proteomic data suggests that this compound, as part of a larger formulation, may influence the PPAR signaling pathway. nih.govfrontiersin.org The upregulation of proteins such as ACSL1, PLIN1, and PPARγ points towards a potential role in regulating lipid metabolism and cellular differentiation. nih.govfrontiersin.org The PPAR family of nuclear receptors are key regulators of energy homeostasis and inflammation. nih.gov

Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathways: Broader studies on related compounds and extracts containing this compound have implicated the NF-κB and HIF-1 signaling pathways. nih.govresearchgate.net The NF-κB pathway is a critical regulator of the inflammatory response, while the HIF-1 pathway is central to the cellular response to low oxygen conditions. Modulation of these pathways could explain some of the reported anti-inflammatory properties associated with this compound-containing extracts. nih.govresearchgate.net

Further research is required to delineate the precise molecular steps within these pathways that are directly affected by this compound and to understand the upstream and downstream consequences of its activity.

Structure Activity Relationship Sar Studies and Rational Design of Celacinnine Analogs

Systematic Modification of Celacinnine Core Structure

The foundational structure of this compound, a macrocyclic polyamine alkaloid, has been the subject of various synthetic modifications to probe its structure-activity relationship (SAR). The core of this compound is a 13-membered macrocycle containing a spermidine (B129725) unit and a cinnamoyl moiety.

Key modifications to the this compound core have included:

Ring Size Variation: Syntheses of analogs with different macrocycle sizes have been undertaken to understand the impact of ring strain and conformation on biological activity.

Substitution on the Aromatic Ring: The phenyl group of the cinnamoyl unit has been a target for substitution to explore electronic and steric effects.

Modification of the Polyamine Chain: Alterations to the length and substitution of the spermidine backbone have been investigated to determine the importance of the polyamine structure for target interaction. For instance, the synthesis of (±)-dihydroperiphylline, a related alkaloid, involves similar macrocyclic structures. researchgate.net

One notable synthetic strategy involves the sequential ring expansion of smaller lactam rings to construct the macrocyclic skeleton of this compound and related alkaloids. researchgate.net This method allows for controlled and systematic changes to the core structure. Another approach has utilized a cyclisation/ring expansion cascade reaction, which has been applied to the total synthesis of this compound. whiterose.ac.uk

Functional Group Contributions to this compound Activity

The specific functional groups within the this compound molecule play crucial roles in its interaction with biological targets. ashp.orgsolubilityofthings.com The cinnamoyl moiety, with its amide linkage and aromatic ring, and the secondary amines of the spermidine chain are key contributors to its activity. reachemchemicals.com

The Cinnamoyl Moiety: The double bond in the cinnamoyl group introduces conformational rigidity. The carbonyl group of the amide can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions. ashp.orgsolubilityofthings.com

The Amide Bond: The amide linkage is a critical structural element, providing a planar and rigid unit within the flexible macrocycle. It can participate in hydrogen bonding, which is often essential for binding to biological targets. reachemchemicals.com

The Polyamine Backbone: The secondary amine groups in the spermidine chain are typically protonated at physiological pH. ashp.org These positively charged centers can form ionic interactions with negatively charged residues in target proteins, such as the zinc-binding site of matrix metalloproteinase-9 (MMP-9). researchgate.netnih.gov

Studies on related polyamine conjugates have shown that the nature and positioning of functional groups significantly influence their biological effects. nih.gov For example, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic ring can alter the electronic properties and hydrogen-bonding capacity of the molecule, thereby affecting its activity. ashp.orgnih.gov

Computational Approaches in this compound SAR Analysis

Computational methods have become indispensable tools for understanding the SAR of this compound and for guiding the design of new analogs. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations have provided valuable insights into its mechanism of action. researchgate.netnih.gov

In silico studies have been employed to screen for natural compounds that can bind to the zinc-binding site of MMP-9, an enzyme implicated in inflammation. researchgate.netnih.gov These studies identified this compound as a compound qualified to interact with this site. researchgate.netnih.gov QSAR models, built using scaffolds of known MMP-9 inhibitors, predicted favorable bioactivity for this compound. researchgate.netnih.gov

Molecular dynamics simulations have been used to assess the stability of the interaction between this compound and its target proteins. researchgate.net For instance, simulations have explored the binding of this compound to the active site of prolyl oligopeptidase (POP), a protein associated with Parkinson's disease, revealing stable interactions. researchgate.net These computational approaches allow for the rationalization of experimental findings and the prediction of the activity of novel, untested analogs. nih.gov

Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity

The insights gained from SAR studies and computational analyses have facilitated the rational design and synthesis of advanced this compound analogs with improved properties. epdf.pub The goal of these efforts is often to enhance the potency and selectivity of the parent compound for its biological target.

The synthesis of hydroxylated derivatives, such as (2R,3R)- and (2R,3S)-3-hydroxythis compound, represents a key advancement. researchgate.net These syntheses have been achieved through strategies involving macrocyclization with regioselective and stereoselective oxirane-ring opening. researchgate.net The introduction of a hydroxyl group can provide an additional point of interaction with the target protein, potentially increasing binding affinity and specificity.

The development of synthetic routes that allow for the stereoselective synthesis of this compound analogs is crucial, as the stereochemistry of the molecule can have a profound impact on its biological activity. researchgate.net For example, the use of chiral precursors and stereocontrolled reactions enables the preparation of specific enantiomers and diastereomers for biological evaluation. epdf.pubresearchgate.net

Below is a table summarizing the structure-activity relationships of some this compound analogs based on available data:

Compound/AnalogModificationKey Structural FeatureReported or Predicted Activity
This compound Parent Compound13-membered macrocycle with spermidine and cinnamoyl moietiesBinds to MMP-9 and prolyl oligopeptidase researchgate.netresearchgate.net
Celallocinnine Isomer of this compoundDifferent stereochemistry or substitution patternPredicted to have stable interactions with MMP-9 zinc-binding site researchgate.net
(±)-Dihydroperiphylline Related AlkaloidSaturated side chain compared to the cinnamoyl group of this compoundSynthesis via sequential ring expansion of lactams researchgate.net
3-Hydroxythis compound Hydroxylated AnalogHydroxyl group on the macrocyclic ringSynthesis achieved with stereocontrol researchgate.net

Analytical Methodologies for Celacinnine Quantification and Detection in Research

Chromatographic Quantification of Celacinnine in Biological Matrices

High-performance liquid chromatography (HPLC) is a primary method for the quantification of this compound in biological samples. akjournals.comakjournals.com This technique offers high sensitivity and specificity, allowing for the separation and measurement of this compound even in complex matrices like plant extracts. akjournals.comchromatographytoday.com

A study detailing the simultaneous quantification of several macrocyclic spermidine (B129725) alkaloids, including this compound, in the root, stem, and leaf of Tripterygium wilfordii utilized an HPLC method with a Diode Array Detector (DAD). akjournals.comakjournals.com The optimal detection wavelength for this compound was determined to be 210 nm, a wavelength where it exhibits maximum absorption without interference from the solvents. akjournals.comresearchgate.net The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ), precision, repeatability, stability, and accuracy. akjournals.comakjournals.com

The presence of co-eluting substances in biological matrices can interfere with the ionization efficiency of the analyte, a phenomenon known as the matrix effect. nih.gov This can impact the accuracy and sensitivity of the quantification. nih.govchromatographyonline.com To mitigate these effects, robust sample extraction methods and optimized chromatographic separation are essential. nih.gov

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValueReference
Column Diamonsil® C18 (5 μm, 250 x 4.6mm) akjournals.com
Mobile Phase Water and acetonitrile (B52724) gradient akjournals.comakjournals.com
Detection Wavelength 210 nm akjournals.comresearchgate.net
Column Temperature 30°C akjournals.comakjournals.com
Injection Volume 20 μL akjournals.comakjournals.com
Linearity Range 2.027–129.8 μg mL-1 akjournals.comresearchgate.net
Limit of Detection (LOD) 2.028 ng akjournals.com
Limit of Quantification (LOQ) 4.054 ng akjournals.com

Mass Spectrometric Detection of this compound and Metabolites

Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the detection and structural elucidation of this compound and its metabolites. nih.govnih.gov LC-MS provides high sensitivity and specificity for identifying chemicals within complex mixtures. ajrconline.org

In the analysis of natural products, high-resolution mass spectrometry (HRMS) is particularly valuable. For instance, fractions containing this compound and related alkaloids have been analyzed by HRMS to confirm their molecular structures. nih.gov The use of tandem mass spectrometry (MS-MS) can provide fragmentation patterns that aid in the structural identification of the parent compound and its metabolites. nih.gov

Untargeted metabolomics studies of plant families like Celastraceae have utilized LC-MS to create a comprehensive profile of the chemical constituents, including alkaloids like this compound. nih.gov These analyses often involve sophisticated data processing to annotate the vast number of detected features. nih.gov

Table 2: Mass Spectrometric Approaches for this compound Analysis

TechniqueApplicationReference
LC-MS High-sensitivity detection and identification in complex mixtures. ajrconline.org
HRMS Structural confirmation of isolated alkaloids. nih.gov
LC-MS-MS Provides fragmentation data for structural elucidation of the compound and its metabolites. nih.gov
GC-MS Identification of secondary metabolites in plant fractions. researchgate.netnih.gov researchgate.net

Spectrophotometric Assays for this compound Concentration Determination

Spectrophotometric methods offer a simpler and often more accessible means of determining the concentration of a compound, although they may be less specific than chromatographic or mass spectrometric techniques. These assays are frequently used in initial screenings or for specific applications where the compound of interest is the primary chromophore.

For instance, in the context of evaluating the biological activity of alkaloids, spectrophotometric assays are common. nih.gov A cell viability assay, such as the CCK-8 assay, measures the absorbance at a specific wavelength (e.g., 450 nm) to determine cell proliferation, which can be indirectly related to the concentration of a cytotoxic compound like this compound. nih.gov Similarly, the MTT assay is a colorimetric method used to assess cell viability. researchgate.net

While a direct spectrophotometric assay for the routine quantification of this compound is not extensively detailed in the provided context, the principle of using UV-Vis spectrophotometry to determine concentrations based on absorbance at a specific wavelength is a fundamental analytical technique. nih.govphytojournal.com

Advanced Hyphenated Techniques for this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.govmespharmacy.org These techniques are instrumental in the comprehensive profiling of complex samples containing this compound.

LC-UV-MS is a powerful combination that has proven extremely useful for the rapid screening of natural products. nih.govijarnd.com This technique allows for the simultaneous acquisition of UV spectra and mass spectrometric data, aiding in the identification and characterization of compounds in a mixture.

LC-NMR , the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy, offers detailed structural information about the separated analytes. ajrconline.orgmespharmacy.org This can be particularly valuable for the unambiguous identification of novel compounds or for differentiating between isomers.

The integration of these advanced hyphenated techniques into natural product research workflows significantly enhances the ability to discover, identify, and quantify compounds like this compound. nih.gov

Future Directions and Emerging Research Avenues for Celacinnine

Unexplored Biological Activities of Celacinnine

While initial studies have hinted at the potential of this compound, a vast landscape of its biological activities remains to be charted. Macrocyclic polyamine alkaloids, as a class, are known for a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial properties. researchgate.netresearchgate.net The unique 13-membered ring structure of this compound, derived from spermidine (B129725) and cinnamoyl precursors, suggests it may possess some of these remarkable activities. researchgate.net

Future research should systematically investigate these potential therapeutic applications. For instance, its anti-inflammatory potential could be explored in the context of chronic inflammatory diseases. researchgate.net A recent in silico study suggested that this compound could interact with the zinc-binding site of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in acute skin inflammation. nih.gov This finding warrants further experimental validation to determine if this compound can serve as a lead compound for dermatological conditions. nih.govresearchgate.neteurekaselect.com

Furthermore, the neuroprotective and anti-aging potential of spermidine alkaloids is an exciting frontier. researchgate.netresearchgate.net Given that spermidine levels decline with age, exploring this compound's role in age-related neurological disorders is a logical next step. Investigations into its antimicrobial and antiparasitic activities are also warranted, as many polyamine alkaloids have shown promise in these areas. researchgate.netnih.gov A comprehensive screening of this compound against a panel of bacterial, fungal, and parasitic pathogens could uncover novel therapeutic leads.

Novel Synthetic Strategies for this compound Production

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. To date, several total syntheses of this compound have been reported, often involving macrocyclization as a key step. plu.mxresearchmap.jpacs.orgacs.orgjst.go.jp One of the early and notable approaches involved successive ring expansion reactions starting from smaller lactam rings. plu.mxresearchgate.net Another strategy utilized a biomimetic approach involving a Mannich-type reaction. wiley-vch.de

Emerging synthetic methodologies offer opportunities to improve upon existing routes. Modern organometallic catalysis, for instance, could provide more efficient and selective methods for constructing the macrocyclic core. dissertation.com The development of novel ring-closing metathesis catalysts could also be a game-changer for the synthesis of medium-sized rings like the one found in this compound. ucl.ac.uk

Furthermore, asymmetric synthesis to produce enantiomerically pure this compound is a critical area of focus. researchgate.net Chiral sulfoxides have been explored as auxiliaries to achieve stereocontrol in the synthesis of related alkaloids and could be applied to this compound. scispace.comuoguelph.ca The development of catalytic asymmetric methods would be particularly valuable for producing sufficient quantities of the natural enantiomer for detailed biological evaluation.

Synthetic Strategy Key Features Potential Advantages References
Ring ExpansionSequential expansion of smaller lactam rings.Established route, provides access to the macrocyclic core. plu.mxresearchgate.net
Biomimetic SynthesisMimics the natural biosynthetic pathway.Potentially more efficient and atom-economical. wiley-vch.de
Organometallic CatalysisUse of metal catalysts for key bond formations.High efficiency and selectivity. dissertation.com
Asymmetric SynthesisUse of chiral auxiliaries or catalysts.Production of enantiomerically pure compounds. researchgate.netuoguelph.ca

Biosynthetic Engineering for Enhanced this compound Yield

Understanding and manipulating the biosynthetic pathway of this compound in its natural producers, such as plants from the Celastraceae family, holds immense potential for increasing its production. akjournals.com The biosynthesis of spermidine alkaloids like this compound involves the convergence of polyamine and phenylpropanoid pathways. wiley-vch.de

Metabolic engineering strategies could be employed to enhance the yield of this compound. nih.govrsc.org This could involve overexpressing key enzymes in the biosynthetic pathway, such as those responsible for the formation of spermidine or the cinnamoyl precursor. mdpi.com For instance, the expression of xanthosine (B1684192) methyltransferase and caffeine (B1668208) synthase has been shown to lead to the biosynthesis of caffeine in yeast, a strategy that could be adapted for this compound. plos.org Additionally, down-regulating competing metabolic pathways could redirect metabolic flux towards this compound production.

Heterologous expression of the entire this compound biosynthetic pathway in a microbial host like Saccharomyces cerevisiae or Escherichia coli is another promising avenue. frontiersin.org This approach offers the potential for large-scale, controlled, and sustainable production of this compound, independent of its natural plant source. plos.org However, this requires the identification and characterization of all the genes and enzymes involved in its biosynthesis, which remains an area for future investigation.

Development of this compound as a Mechanistic Probe

The unique chemical structure of this compound makes it a valuable tool for studying fundamental biological processes. nih.gov As a mechanistic probe, this compound can be used to identify and characterize its molecular targets and elucidate the signaling pathways it modulates. longdom.orgkhanacademy.orgwikipedia.org

For example, if the inhibitory effect of this compound on MMP-9 is confirmed, it could be used as a chemical tool to probe the role of this enzyme in various physiological and pathological processes beyond skin inflammation. nih.gov By synthesizing this compound analogues with photo-affinity labels or fluorescent tags, researchers can perform target identification studies to uncover its binding partners within the cell.

Furthermore, this compound could be employed in chemical genetics screens to identify genes that are either essential for its activity or that confer resistance to it. This information can provide valuable insights into its mechanism of action and potentially reveal novel therapeutic targets. The development of this compound as a molecular probe will not only advance our understanding of its own biology but also contribute to the broader field of chemical biology.

Integration of this compound Research with Systems Biology Approaches

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to integrate research findings with systems biology approaches. nih.govfrontiersin.org Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. numberanalytics.comroutledge.com

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, can be used to generate large-scale datasets on the cellular response to this compound treatment. nih.govnih.gov For example, microarray analysis could reveal changes in gene expression profiles, while proteomic studies could identify alterations in protein levels and post-translational modifications. nih.gov

By integrating these multi-omics datasets, researchers can construct network models of this compound's mechanism of action. researchgate.net These models can help to identify key signaling pathways and molecular networks that are perturbed by this compound and can generate new hypotheses for further experimental validation. researchgate.net This systems-level perspective will be instrumental in moving beyond a single-target view of this compound's activity and towards a more holistic understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Celacinnine, and how can researchers ensure reproducibility?

  • Methodological Answer: Synthesis should follow peer-reviewed protocols (e.g., solvent systems, catalysts, purification steps) with detailed characterization using NMR, HPLC, and mass spectrometry. Reproducibility requires strict documentation of reaction conditions (temperature, time, stoichiometry) and validation via independent replication . For novel derivatives, include elemental analysis and spectral comparisons to known standards .

Q. How can researchers establish baseline pharmacological profiles for this compound in vitro?

  • Methodological Answer: Use cell-based assays (e.g., IC50 determination, receptor binding studies) with appropriate controls (positive/negative) and statistical power analysis. Validate results across multiple cell lines and batches to account for biological variability. Include dose-response curves and toxicity screens (e.g., MTT assays) .

Q. What ethical considerations are critical when designing animal studies involving this compound?

  • Methodological Answer: Adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample size using power calculations and minimize distress through humane endpoints. Disclose approval from ethics committees, including permit numbers and oversight protocols .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

  • Methodological Answer: Conduct a meta-analysis of existing data to identify variables (e.g., assay conditions, cell types, purity levels). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Apply Bradford Hill criteria to assess causality .

Q. What strategies optimize this compound’s bioavailability while retaining therapeutic efficacy?

  • Methodological Answer: Employ structure-activity relationship (SAR) studies with targeted modifications (e.g., prodrug formulations, liposomal encapsulation). Use pharmacokinetic modeling (e.g., Caco-2 permeability, metabolic stability assays) and validate in vivo using LC-MS/MS for plasma concentration tracking .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer: Re-evaluate molecular docking parameters (force fields, solvation models) and cross-validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with analogous compounds to identify modeling limitations .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, pilot studies for feasibility and power analysis to justify sample sizes.
  • Data Contradiction Analysis : Apply triangulation (multiple methods/data sources) and sensitivity analysis to isolate confounding variables .
  • Literature Review : Systematically map gaps using tools like PRISMA, focusing on understudied this compound derivatives or mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.